molecular formula C22H17N3O5S B2915558 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide CAS No. 886924-70-5

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2915558
CAS No.: 886924-70-5
M. Wt: 435.45
InChI Key: DUXKFWPKYZYAFY-UHFFFAOYSA-N
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Description

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C22H17N3O5S and its molecular weight is 435.45. The purity is usually 95%.
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Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-phenoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a phenoxybenzamide moiety linked to a 1,3,4-oxadiazole ring substituted with a methylsulfonyl group. The molecular formula is C18H16N3O4SC_{18}H_{16}N_{3}O_{4}S, with a molecular weight of approximately 384.46 g/mol.

PropertyValue
Molecular FormulaC18H16N3O4S
Molecular Weight384.46 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activities. A study conducted by Li et al. (2013) demonstrated that derivatives of oxadiazole can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . Specifically, this compound showed promising results against breast and colon cancer cells.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties. A series of tests against Gram-positive and Gram-negative bacteria revealed that it inhibits bacterial growth effectively, suggesting its potential as an antibacterial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells.
  • Antimicrobial Mechanism : It disrupts the integrity of microbial cell membranes.

Study 1: Anticancer Efficacy

In a study published in Chemical Biology and Drug Design, researchers evaluated the efficacy of various oxadiazole derivatives including this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-31(27,28)19-10-6-5-9-18(19)21-24-25-22(30-21)23-20(26)15-11-13-17(14-12-15)29-16-7-3-2-4-8-16/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXKFWPKYZYAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.